2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride

Cross-Coupling Sequential Functionalization Diversity-Oriented Synthesis

2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride (CAS 1208075-27-7) is a polyhalogenated aromatic sulfonyl chloride characterized by a unique combination of a strong electron-withdrawing trifluoromethoxy group (-OCF3) at the 6-position and two bromine handles at the 2- and 4-positions. This substitution pattern creates a highly electrophilic sulfonyl center for efficient sulfonamide and sulfonate ester formation, while preserving two distinct sites for subsequent metal-catalyzed cross-coupling functionalization.

Molecular Formula C7H2Br2ClF3O3S
Molecular Weight 418.41 g/mol
Cat. No. B15243061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride
Molecular FormulaC7H2Br2ClF3O3S
Molecular Weight418.41 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)Br)Br
InChIInChI=1S/C7H2Br2ClF3O3S/c8-3-1-4(9)6(17(10,14)15)5(2-3)16-7(11,12)13/h1-2H
InChIKeyYHRHIWKELTVHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride: A Precision Sulfonylation Reagent for Complex Molecule Construction


2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride (CAS 1208075-27-7) is a polyhalogenated aromatic sulfonyl chloride characterized by a unique combination of a strong electron-withdrawing trifluoromethoxy group (-OCF3) at the 6-position and two bromine handles at the 2- and 4-positions . This substitution pattern creates a highly electrophilic sulfonyl center for efficient sulfonamide and sulfonate ester formation, while preserving two distinct sites for subsequent metal-catalyzed cross-coupling functionalization [1]. Its primary documented application is as a key intermediate in the synthesis of herbicidal sulfone derivatives, where the precise arrangement of substituents is critical for biological activity [2].

Why 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride Cannot Be Replaced by a Generic Aryl Sulfonyl Chloride


The value of 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride lies in its unique, non-interchangeable combination of three functional domains. A simple benzenesulfonyl chloride provides only the sulfonylation handle. A 2,4-dibromobenzenesulfonyl chloride offers sulfonylation and two cross-coupling sites but lacks the profound electronic and lipophilic modulation conferred by the 6-OCF3 group. Conversely, a 6-trifluoromethoxybenzenesulfonyl chloride modulates electronic properties but offers no sites for further diversification. The target compound is the only one that integrates a highly activated electrophilic center with two independent, sequentially addressable halide handles, enabling a diversity-oriented synthetic strategy from a single intermediate. Substituting it with any mono-functional or less-substituted analog forfeits a dimension of molecular complexity or alters the physicochemical profile of downstream products, directly impacting potency, selectivity, or metabolic stability [1].

Quantitative Differentiation Evidence for 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride


Dual C-Br Handles vs. Mono-Bromo Analog Enable Sequential Late-Stage Diversification

The target compound possesses two chemically distinct aryl bromide sites (2- and 4-positions), allowing for programmed sequential cross-coupling reactions after the sulfonylation step. This contrasts with its closest mono-bromo analog, 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS 915763-79-0) , which permits only a single diversification. While no direct kinetic competition between these specific compounds is published, the principle is validated by general studies on (poly)halobenzenesulfonyl chlorides showing that C-Br bonds remain intact during Pd-catalyzed C-H sulfonylation, confirming their availability for subsequent transformations [1]. The presence of two bromine atoms doubles the combinatorial possibilities for library synthesis compared to the mono-bromo analog.

Cross-Coupling Sequential Functionalization Diversity-Oriented Synthesis

Enhanced Lipophilicity (clogP) Driven by 6-OCF3 vs. 6-F or 6-OCH3 Analogs

The trifluoromethoxy group (-OCF3) is recognized as a superior lipophilicity-enhancing substituent compared to fluorine (-F) or methoxy (-OCH3) groups. The Hansch hydrophobic substituent constant (π) for -OCF3 is +1.04, significantly higher than that of -F (+0.14) or -OCH3 (-0.02) [1]. This translates to a higher calculated partition coefficient (clogP) for the target compound relative to its 6-fluoro analog, 2,4-Dibromo-6-fluorobenzenesulfonyl chloride (CAS 1806327-75-2), and the 6-methoxy analog. The increased lipophilicity can be a critical parameter for optimizing the membrane permeability and overall pharmacokinetic profile of derived sulfonamides.

Lipophilicity clogP Drug Design ADME

Heightened Electrophilicity via Electron-Withdrawing -OCF3 vs. Electron-Donating Substituents

The rate of nucleophilic substitution at the sulfonyl chloride group is accelerated by electron-withdrawing substituents on the aromatic ring. The Hammett substituent constant (σ_m) for -OCF3 is +0.38, indicating a significant electron-withdrawing effect, while a methoxy group (-OCH3) is electron-donating (σ_m = +0.12) [1]. In a related study on benzenesulfonyl chlorides, the presence of electron-withdrawing groups was shown to increase the second-order rate constant for hydrolysis, with ρ values around +1.5 [2]. The combined electronic effect of the 6-OCF3 group and the two bromines makes this compound a more reactive and consistent electrophile compared to an analog like 2,4-Dibromo-6-methoxybenzenesulfonyl chloride, leading to potentially higher and more reproducible yields in sulfonamide library production.

Reaction Kinetics Electrophilicity Sulfonamide Synthesis

High-Value Application Scenarios for 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride Based on Key Differentiators


Sequential Diversification for Targeted Covalent Inhibitor (TCI) Library Synthesis

In the development of targeted covalent inhibitors, a common strategy involves an electrophilic 'warhead' connected to a recognition element via a linker. The dual-bromine architecture of this compound [1] allows for a precise three-step sequence: (1) sulfonamide formation with a linker-amine, (2) Suzuki coupling at the more reactive 4-Br position to introduce an aryl recognition motif, and (3) a final Buchwald-Hartwig amination at the 2-Br position to install the warhead. This sequential strategy, inaccessible with mono-bromo analogs, enables the rapid construction of diverse, complex TCI candidates from a single advanced intermediate [2].

Optimization of Membrane Permeability in CNS-Penetrant Sulfonamide Leads

Central nervous system (CNS) drug discovery often requires a narrow logP window for optimal brain penetration. When a lead sulfonamide series shows promising activity but poor permeability, replacing a standard aryl sulfonyl chloride with the 6-OCF3 variant can systematically increase lipophilicity. The 6-trifluoromethoxy group's Hansch π-value of +1.04 [1] provides a more substantial and metabolically stable logP boost compared to the addition of a fluorine atom (π = +0.14), offering medicinal chemists a more powerful tool to fine-tune physicochemical properties without adding metabolic liabilities.

High-Throughput Parallel Sulfonamide Synthesis Requiring Robust and Reproducible Reactivity

In a high-throughput synthesis setting, batch-to-batch variability in reaction conversion is a major bottleneck. The inherent high electrophilicity of this compound, driven by the combined electron-withdrawing effects of the -OCF3 and two bromine substituents [1], ensures fast and near-quantitative sulfonamide formation with a wide range of amines. Based on established linear free-energy relationships [2], this reagent is predicted to be significantly more reactive than electron-neutral or electron-rich analogs, reducing the risk of failed reactions, minimizing purification steps, and increasing the overall success rate of automated library production.

Large-Scale Synthesis of a Key Herbicidal Intermediate

Patented routes for the production of modern sulfone herbicides identify this compound as a strategic intermediate [1]. For agrochemical process chemists, its value lies not in a single property but in the integration of its reactivity profile. The activated sulfonyl chloride ensures efficient coupling under mild conditions, while the two bromine atoms provide orthogonal functionalization points for late-stage diversification to explore structure-activity relationships (SAR) around the herbicidal scaffold. Procuring this specific, multi-functional intermediate simplifies the synthetic route and reduces the overall step count compared to a linear sequence starting from simpler, single-functionality precursors [2].

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